molecular formula C15H17NO B421621 9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B421621
M. Wt: 227.3g/mol
InChI Key: ROJRYYKUDNSCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a carbazole core with ethyl and methyl substituents, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethyl-3-methyl-aniline with cyclohexanone in the presence of an acid catalyst, such as sulfuric acid, to form the desired carbazole derivative . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-1,4-dione derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the carbazole ring .

Mechanism of Action

The mechanism of action of 9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 6,7-Dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 5-Methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one

Uniqueness

9-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific substituents (ethyl and methyl groups) on the carbazole core. These substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other carbazole derivatives .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.3g/mol

IUPAC Name

9-ethyl-6-methyl-3,4-dihydro-2H-carbazol-1-one

InChI

InChI=1S/C15H17NO/c1-3-16-13-8-7-10(2)9-12(13)11-5-4-6-14(17)15(11)16/h7-9H,3-6H2,1-2H3

InChI Key

ROJRYYKUDNSCPD-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C)C3=C1C(=O)CCC3

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C3=C1C(=O)CCC3

Origin of Product

United States

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